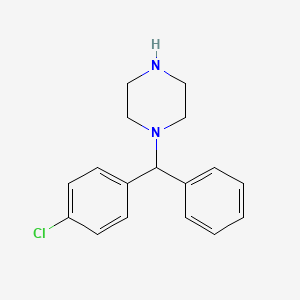
1-(4-Chlorobenzhydryl)piperazine
Übersicht
Beschreibung
1-(4-Chlorobenzhydryl)piperazine, also known as (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, is a chemical compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol . It is a white to light beige crystalline powder that is soluble in methanol and has a melting point of 65-70°C . This compound is an inactive metabolite of meclizine and chlorcyclizine and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .
Vorbereitungsmethoden
1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The synthetic route involves the following steps :
- Mix 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene.
- Heat the mixture to 80°C for 0.5 hours.
- Add 4-chlorobenzhydryl chloride in toluene to the mixture and maintain the temperature at 80°C for 2 hours.
- Reflux the mixture at the same temperature for 12 hours.
- Cool the reaction mixture to 20°C.
- Wash the toluene layer twice with 20 mL of water and treat with HCl (15 mL conc. HCl in 5 mL of water) at 5-10°C.
- Filter the reaction mixture and separate the aqueous layer from the filtrate.
- Wash the aqueous layer with 10 mL of toluene and 10 mL of methylene dichloride (MDC).
- Neutralize with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.
- Filter, suck, and dry the solid compound at 50°C for 3 hours.
Analyse Chemischer Reaktionen
1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common reagents used in these reactions include DMF, KI, toluene, HCl, and NaOH . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzhydryl)piperazine has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including voltage-gated sodium channel inhibitors and anticancer agents.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is an impurity in commercial preparations of antihistamines like hydroxyzine and cetirizine.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzhydryl)piperazine involves its interaction with molecular targets and pathways. As an inactive metabolite of meclizine and chlorcyclizine, it does not exhibit significant pharmacological activity on its own . it has been used in the synthesis of compounds that target voltage-gated sodium channels, which play a crucial role in the transmission of nerve impulses .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzhydryl)piperazine can be compared with other similar compounds, such as :
Meclizine: An antihistamine used to treat motion sickness and vertigo.
Chlorcyclizine: An antihistamine used to treat allergic reactions.
Hydroxyzine: An antihistamine used to treat anxiety and tension.
Cetirizine: An antihistamine used to treat allergy symptoms.
The uniqueness of this compound lies in its role as an intermediate and impurity in the synthesis and production of these antihistamines.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |
| Record name | Norchlorcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00891490 | |
| Record name | Norchlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-26-4 | |
| Record name | Norchlorcyclizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norchlorcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norchlorcyclizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norchlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorobenzhydryl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCHLORCYCLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
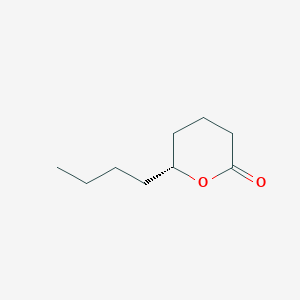

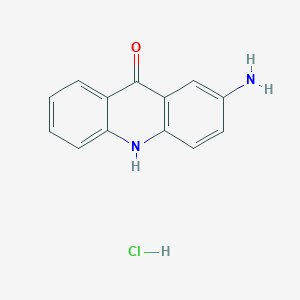
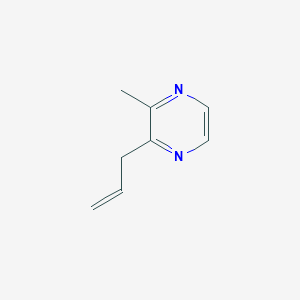

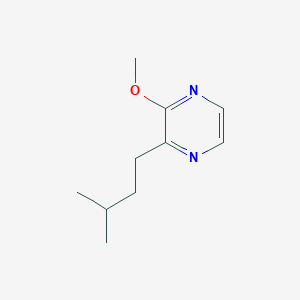

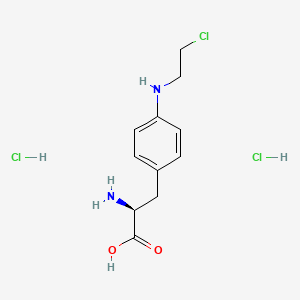
![ASBMS [AMinostilbaMidine, Methanesulfonate]](/img/structure/B1147946.png)
